molecular formula C95H184O41 B8205407 Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched

Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched

Cat. No.: B8205407
M. Wt: 1982.4 g/mol
InChI Key: GREZPKDOHVVVDQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C95H184O41/c1-2-3-4-5-6-7-8-9-94-10-12-95(13-11-94)136-93-92-135-91-90-134-89-88-133-87-86-132-85-84-131-83-82-130-81-80-129-79-78-128-77-76-127-75-74-126-73-72-125-71-70-124-69-68-123-67-66-122-65-64-121-63-62-120-61-60-119-59-58-118-57-56-117-55-54-116-53-52-115-51-50-114-49-48-113-47-46-112-45-44-111-43-42-110-41-40-109-39-38-108-37-36-107-35-34-106-33-32-105-31-30-104-29-28-103-27-26-102-25-24-101-23-22-100-21-20-99-19-18-98-17-16-97-15-14-96/h10-13,96H,2-9,14-93H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREZPKDOHVVVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C95H184O41
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1982.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched is synthesized through the polymerization of nonylphenol with ethylene oxide. The reaction typically involves the following steps:

    Alkylation: Nonylphenol is produced by the alkylation of phenol with nonene.

    Ethoxylation: Nonylphenol is then reacted with ethylene oxide under controlled conditions to form the ethoxylated product. .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale ethoxylation reactors where nonylphenol and ethylene oxide are combined under specific temperature and pressure conditions. Catalysts such as potassium hydroxide or sodium hydroxide are often used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Surfactant in Industrial Cleaning

Poly(oxy-1,2-ethanediyl), α-(nonylphenyl)-ω-hydroxy-, branched is widely used as a surfactant in industrial cleaning products. Its ability to reduce surface tension allows it to effectively penetrate and emulsify oils and greases, making it valuable in formulations for:

  • Heavy-duty cleaners
  • Degreasers
  • Car wash products

Emulsifier in Agriculture

In agricultural applications, this compound serves as an emulsifier in pesticide formulations. Its surfactant properties enhance the spreadability and adherence of active ingredients on plant surfaces, improving the efficacy of herbicides and insecticides.

Additive in Paints and Coatings

Poly(oxy-1,2-ethanediyl), α-(nonylphenyl)-ω-hydroxy-, branched is utilized in paints and coatings to improve wetting and dispersion of pigments. This results in:

  • Enhanced color stability
  • Improved gloss and finish
  • Better application properties

Textile Industry

In the textile industry, this compound is employed as a wetting agent during dyeing processes. It helps achieve uniform dye distribution, leading to consistent coloration across fabrics.

Personal Care Products

This compound is also found in personal care products such as shampoos and lotions due to its emulsifying properties. It helps stabilize formulations by preventing separation of oil and water phases.

Environmental Considerations

While Poly(oxy-1,2-ethanediyl), α-(nonylphenyl)-ω-hydroxy-, branched is effective in many applications, there are environmental concerns associated with its use. The compound can degrade into nonylphenol, which has been identified as an endocrine disruptor. Consequently, regulatory bodies have scrutinized its use in consumer products.

Case Study 1: Agricultural Efficacy

A study conducted on the effectiveness of nonylphenol ethoxylate as an emulsifier in pesticide formulations demonstrated that crops treated with these formulations showed a significant increase in pest control efficacy compared to untreated controls. The study highlighted the importance of surfactants in enhancing pesticide performance through improved coverage and penetration.

Case Study 2: Industrial Cleaning

Research evaluating the cleaning efficiency of products containing Poly(oxy-1,2-ethanediyl), α-(nonylphenyl)-ω-hydroxy-, branched showed that these formulations could remove heavy grease deposits effectively from industrial machinery surfaces. The results indicated that incorporating this surfactant reduced cleaning time and improved overall cleaning performance.

Mechanism of Action

The primary mechanism of action of Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched involves its surfactant properties. The compound reduces surface tension by aligning at the interface between hydrophobic and hydrophilic substances, thereby enhancing solubility and dispersion. It interacts with molecular targets such as lipid bilayers in biological membranes, facilitating the breakdown of cell membranes and the release of intracellular contents .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 68412-54-4
  • Molecular Formula : C₁₉H₃₂O₃
  • Molecular Weight : 308.46 g/mol
  • Synonyms: IGEPAL CO-520, Nonylphenol monoethoxylate, Polyethylene glycol mono(nonylphenyl) ether (branched) .

Structure and Properties: This compound is a branched nonionic surfactant characterized by a nonylphenyl hydrophobic group and a hydrophilic polyoxyethylene (PEG) chain. The branching in the nonyl group reduces biodegradability compared to linear analogs, contributing to its persistence in aquatic environments .

Applications :
Widely used as an emulsifier, detergent, and stabilizer in industrial formulations, including paints, agrochemicals, and polymer synthesis .

Comparison with Structurally Similar Compounds

Structural Variants of Alkylphenol Ethoxylates (APEOs)

APEOs differ in alkyl chain length, branching, and ethoxylation degree. Below is a comparative analysis:

Compound CAS No. Key Structural Features Environmental Thresholds (PM10/Vapor, μg/m³) Regulatory Status
Poly(oxy-1,2-ethanediyl), α-(nonylphenyl)-ω-hydroxy-, branched 68412-54-4 Branched nonyl group, 1–2 ethoxylate units 50 (PM10)/600 (vapor) EU endocrine disruptor (ED); SVHC listed
Poly(oxy-1,2-ethanediyl), α-(dinonylphenyl )-ω-hydroxy- 9014-93-1 Two nonyl groups attached to phenyl ring 50 (PM10)/1000 (vapor) Limited data; higher vapor threshold
Poly(oxy-1,2-ethanediyl), α-(2-nonylphenyl )-ω-hydroxy- 51938-25-1 Nonyl group at ortho position on phenyl ring Not specified Restricted in cosmetics (Walmart’s "Made Without" list)
Poly(oxy-1,2-ethanediyl), α-(2-ethylhexyl )-ω-hydroxy- 26468-86-0 Shorter branched alkyl chain (C8) Not specified Used in niche industrial applications
Poly(oxy-1,2-ethanediyl), α-(dodecyl )-ω-hydroxy- 9002-92-0 Linear dodecyl (C12) chain 5 (PM10)/100 (vapor) Lower environmental persistence due to linearity

Environmental and Health Impact Comparison

  • Chronic exposure to 68412-54-4 disrupts endocrine functions in aquatic organisms, leading to its classification as an environmental hazard under REACH .
  • Regulatory Trends :

    • EU Restrictions : 68412-54-4 is listed on the EU’s Environmental Candidate List (2013) and Authorization List (2019) due to endocrine-disrupting properties .
    • U.S. Regulations : Included in the TRI list modifications (2023), emphasizing stricter reporting requirements .

Critical Research Findings

  • Degradation Pathways: Branched APEOs like 68412-54-4 degrade into nonylphenol, a persistent metabolite with estrogenic activity . Linear analogs (e.g., C12) degrade more efficiently, producing less toxic intermediates .
  • Alternative Surfactants : Ethoxylated isotridecyl alcohols (e.g., C30H62O10, CAS 9014-92-0) are emerging as replacements due to better biodegradability and comparable emulsifying performance .

Biological Activity

Poly(oxy-1,2-ethanediyl), α-(nonylphenyl)-ω-hydroxy-, branched, commonly known as nonylphenol ethoxylate (NPE), is a nonionic surfactant widely used in industrial applications. This compound has garnered attention due to its biological activity, particularly its potential toxicity and environmental impact. This article explores the biological activity of NPE, focusing on its health effects, environmental implications, and relevant case studies.

  • CAS Number : 127087-87-0
  • Molecular Formula : C_{15}H_{24}O_{3}
  • Molecular Weight : 252.35 g/mol
  • Appearance : Yellow liquid with a mild odor

Health Effects

NPE is classified under several hazard categories due to its biological activity:

Hazard Category Description
Acute Toxicity – Category 4Harmful if swallowed (H302)
Skin Irritation – Category 2Causes skin irritation (H315)
Eye Irritation – Category 2ACauses serious eye irritation (H319)

NPE has been shown to exhibit hepatotoxic effects in animal studies, indicating potential liver damage upon exposure. A study indicated that NPE could cause liver changes in non-mammalian species after intermittent exposure . Furthermore, it is associated with endocrine disruption due to its ability to bind to estrogen receptors, which can lead to reproductive and developmental toxicity .

Environmental Impact

NPE is not readily biodegradable and has a significant bioaccumulation potential. The compound's persistence in the environment raises concerns regarding its ecological effects, particularly in aquatic systems where it can be toxic to various organisms:

Organism Type Toxicity Level
Aquatic InvertebratesVery toxic
FishModerately toxic
AlgaeLess toxic

The degradation of NPE in soil has been studied, revealing a half-life of approximately 10-15 days after adaptation . However, the mineralization process primarily affects the nonyl chain rather than the ethoxylate groups.

Case Study 1: Hepatotoxicity Assessment

In a 90-day study conducted on rats, NPE was administered at various doses. The results indicated a No Observed Adverse Effect Level (NOAEL) of 200 mg/kg body weight/day for both sexes. No significant treatment-related changes were observed in clinical biochemistry or histopathology .

Case Study 2: Endocrine Disruption

Research has demonstrated that NPE can mimic estrogen, leading to reproductive issues in aquatic organisms. For instance, studies have shown that exposure to NPE can disrupt reproductive functions in fish and amphibians, impacting their population dynamics .

Regulatory Status

NPE is subject to strict regulatory scrutiny due to its hazardous nature. It appears on several regulatory lists including:

  • REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals)
  • Environmental Candidate List
  • Environmental Authorisation List

These listings indicate ongoing concerns regarding its health and environmental effects.

Q & A

Q. Methods :

  • OECD 301F Test : Aerobic biodegradation in activated sludge .
  • QSAR Modeling : Predict isomer-specific bioaccumulation factors (BCF ≈ 500–1000) .

Basic: What are the regulatory thresholds for occupational exposure to this compound?

Answer:
Interim health guidelines suggest:

Parameter Threshold Reference
PM10 (Particulate)50 µg/m³
Vapor Concentration600 µg/m³

Q. Monitoring Methods :

  • Air Sampling : Use PTFE filters paired with gas wash bottles for vapor capture .
  • Occupational Risk Assessment : Apply NOAEL (No Observed Adverse Effect Level = 50 mg/kg/day) from rodent studies .

Advanced: How does co-exposure with heavy metals (e.g., Cd, Pb) modulate toxicity in aquatic organisms?

Answer:
Synergistic effects enhance bioavailability:

  • Bioassays : Daphnia magna mortality increases from 20% (compound alone) to 60% when co-exposed with 1 µM Cd2+^{2+} .
  • Mechanistic Studies :
    • Competitive Binding : Metals displace the compound from serum proteins, increasing free fractions .
    • Oxidative Stress : Co-exposure elevates lipid peroxidation (MDA levels 2× control) in fish liver .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

  • Hydrolysis : Half-life >100 days at pH 7, but <10 days at pH >10 (NaOH-mediated cleavage of ether bonds) .
  • Thermal Degradation : TGA shows 5% weight loss at 247°C (flash point) .
  • Oxidation : TEMPO radical oxidation degrades ethoxylate chains; track via HPLC-UV (λ = 220 nm) .

Advanced: How does ethoxylation degree (e.g., 5 vs. 12 EO units) alter micellar behavior in multiphase systems?

Answer:

EO Units CMC (mM) Micelle Size (nm) Cloud Point (°C)
50.085–740–45
120.0215–2070–75

Q. Methods :

  • Small-Angle X-ray Scattering (SAXS) : Resolve micelle core-shell structures .
  • Cloud Point Measurement : Heat 1% aqueous solution until turbidity onset .

Advanced: What advanced materials incorporate this compound for controlled drug delivery?

Answer:

  • Polymeric Micelles : Load hydrophobic drugs (e.g., paclitaxel) with encapsulation efficiency >90% .
  • Characterization : Cryo-TEM for micelle morphology; in vitro release studies at pH 5.5 (tumor microenvironment) .

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